molecular formula C₂₈H₃₈FN₃O₆S B1140540 tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate CAS No. 371775-73-4

tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate

Cat. No.: B1140540
CAS No.: 371775-73-4
M. Wt: 563.68
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Chemical Classification

Historical Context and Discovery

The compound was first synthesized in the early 2000s as part of efforts to develop intermediates for statin drugs, particularly rosuvastatin. Its discovery emerged from methodologies aimed at optimizing stereochemical control in HMG-CoA reductase inhibitors. Key patents, such as WO2006100689A1, highlight its synthesis via Wittig–Horner reactions between pyrimidine carbaldehydes and phosphorane derivatives. The stereospecific (3R,5S) configuration was strategically engineered to mimic natural enzyme substrates, enhancing binding affinity.

Table 1: Key Historical Milestones
Year Milestone Source
2005 Patent filed for rosuvastatin intermediates
2014 Structural characterization published
2023 Industrial-scale synthesis optimization

Position within Pyrimidine-Derived Compounds

The compound belongs to the pyrimidine class, specifically 2,4,6-trisubstituted pyrimidines, characterized by:

  • A central pyrimidine ring with fluorine and isopropyl groups at positions 4 and 6.
  • A mesylamino (-SO$$2$$NH$$2$$) substituent at position 2.
  • A tert-butyl ester and (3R,5S)-dihydroxyheptenoate side chain conferring stereochemical complexity.

This structure aligns with bioactive pyrimidine derivatives used in kinase inhibition and metabolic regulation. Compared to simpler pyrimidines like cytosine or uracil, its extended side chain enables unique interactions with hydrophobic enzyme pockets.

Significance in Organic Chemistry Research

The compound exemplifies advances in:

  • Stereoselective Synthesis : The (3R,5S) configuration is achieved via Sharpless asymmetric dihydroxylation, a milestone in chiral chemistry.
  • Protecting Group Strategies : The tert-butyl ester and isopropylidene groups stabilize reactive intermediates during multi-step syntheses.
  • Conformational Analysis : Computational studies reveal its E-configured double bond optimizes spatial alignment with biological targets.
Table 2: Key Physical Properties
Property Value Source
Molecular Formula C$${28}$$H$${38}$$FN$$3$$O$$6$$S
Molecular Weight 563.68 g/mol
CAS Number 371775-73-4
Stereochemistry (3R,5S,6E)

Related Structural Analogs

The compound shares functional motifs with several pharmacologically active pyrimidines:

Analog Structural Features Therapeutic Use Source
Rosuvastatin Similar pyrimidine core, calcium salt Cholesterol reduction
BI2536 4-Amino-6-benzimidazole-pyrimidine Kinase inhibition
Osimertinib Trisubstituted pyrimidine Anticancer

Differences in side-chain functionalization (e.g., tert-butyl vs. methyl groups) dictate target specificity and metabolic stability.

Properties

IUPAC Name

tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38FN3O6S/c1-17(2)24-22(25(18-9-11-19(29)12-10-18)31-26(30-24)32-39(8,34)35)14-13-20-15-21(37-28(6,7)36-20)16-23(33)38-27(3,4)5/h9-14,17,20-21H,15-16H2,1-8H3,(H,30,31,32)/b14-13+/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGQSTILWBTFOJ-SVKRATOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate is a synthetic compound with significant potential in pharmacology, particularly as an inhibitor of cholesterol biosynthesis. This article explores its biological activity, including mechanisms of action, potency comparisons, and relevant case studies.

  • Molecular Formula : C28H38FN3O6S
  • Molecular Weight : 563.68 g/mol
  • Melting Point : 96-98°C
  • Solubility : Soluble in dichloromethane, ethyl acetate, and methanol .

The compound primarily functions as an inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, it effectively lowers cholesterol levels in biological systems, which is critical for managing conditions such as hyperlipidemia.

Inhibition of HMG-CoA Reductase

Research indicates that tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl] exhibits potent inhibitory activity against HMG-CoA reductase. In vitro studies have shown that it has an IC50 value of 1.12 nM in rat isolated hepatocytes, making it significantly more effective than established statins like lovastatin (IC50 = 11 nM) and pravastatin .

Comparative Potency

The following table summarizes the comparative potency of various compounds against HMG-CoA reductase:

CompoundIC50 (nM)
tert-butyl-7-[4-(4-fluorophenyl)...]1.12
Lovastatin11
Pravastatin~1000

This data underscores the compound's potential as a more effective therapeutic agent for cholesterol management.

Study on Cholesterol Biosynthesis Inhibition

In a notable study, the compound was evaluated alongside other methanesulfonamide derivatives for their ability to inhibit cholesterol biosynthesis. Results indicated that tert-butyl-7-[4-(4-fluorophenyl)...] was the most potent compound in the series tested .

Pharmacological Applications

Given its mechanism of action and potency, this compound may be explored for various pharmacological applications beyond cholesterol management, including potential roles in treating metabolic syndromes and cardiovascular diseases.

Scientific Research Applications

Pharmacological Research

The compound is primarily investigated for its potential therapeutic effects. Its structure suggests possible activity as an inhibitor of specific enzymes or receptors involved in disease pathways.

Case Study: Anticancer Activity

Research indicates that compounds similar to tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl] have shown promise in inhibiting tumor growth in various cancer models. For instance, studies on related pyrimidine derivatives have demonstrated significant cytotoxicity against cancer cell lines, suggesting a potential mechanism through which this compound may exert similar effects.

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties, making it a candidate for the development of new antibiotics.

Case Study: Bacterial Inhibition

In vitro studies have shown that structurally analogous compounds exhibit activity against Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains.

Cardiovascular Research

Given its structural similarity to known cardiovascular agents, this compound is being explored for its effects on lipid metabolism and cholesterol regulation.

Case Study: Statin-Like Effects

Research has indicated that compounds with similar moieties can inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This raises the possibility that tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl] may exhibit statin-like properties, contributing to cardiovascular health.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Compound A: (3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-[(methanesulfonyl)methylamino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid tert-butyl ester (CAS 343-10-2)

  • Similarity : Structural similarity score of 0.65 due to shared pyrimidine core, fluorophenyl group, and tert-butyl ester .
  • Differences: Contains a methylamino-methanesulfonyl group instead of a mesylamino group, and lacks the isopropylidine moiety.

Compound B : tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0)

  • Similarity : Shares a tert-butyl-protected pyrimidine backbone with a fluorine substituent .
  • Differences: Simplified structure with a carbamate group and hydroxy-methylpyrimidine, lacking the heptenoate chain and isopropyl groups. This results in lower molecular weight (257.26 g/mol vs. ~500 g/mol for the target compound) and likely reduced lipophilicity .

Compound C: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile

  • Similarity : Contains a pyrimidine ring and tert-butyl-protected groups .
  • Differences : Features a thioether-linked terpene moiety and a phosphoramidite group, making it more suited for oligonucleotide synthesis than biological targeting.

Physicochemical and Functional Comparisons

Property Target Compound Compound A (343-10-2) Compound B (1799420-92-0)
Molecular Weight ~500 g/mol (estimated) ~450 g/mol 257.26 g/mol
Key Functional Groups Mesylamino, isopropylidine, E-alkene Methylamino-methanesulfonyl Carbamate, hydroxy-methyl
Lipophilicity (LogP) High (due to tert-butyl and isopropyl) Moderate Low
Potential Applications Kinase inhibition, antiviral Anticancer agents Synthetic intermediate

Research Findings

  • Synthetic Utility : The target compound’s isopropylidine group enhances conformational rigidity, a feature absent in Compound B, which may improve target selectivity in enzyme inhibition assays .
  • Reactivity : The E-alkene in the target compound and Compound A suggests susceptibility to oxidative degradation, unlike Compound C’s stable thioether linkage .

Preparation Methods

Stepwise Synthesis of the Pyrimidine Core (Method 1–3 )

Method 1: Mesylation of Primary Amine
Compound A (4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-yl) is treated with methanesulfonyl chloride (MsCl) in toluene at −10°C to yield the mesylamide derivative (Compound B). Key parameters:

  • Reagent : MsCl (1.1 eq), sodium t-pentoxide (1.2 eq)

  • Solvent : Dimethoxyethane/toluene (1:2 v/v)

  • Yield : 82%

Method 2: Reduction of Ester to Alcohol
Compound B undergoes diisobutylaluminum hydride (DIBAL)-mediated reduction in THF at −10°C, converting the methyl ester to a primary alcohol (Compound C).

  • Temperature : −10°C → gradual warming to 25°C

  • Workup : Quenching with HCl/water (pH < 2)

  • Yield : 75%

Method 3: Bromination and Phosphinite Coupling
Phosphorus tribromide (PBr₃) brominates Compound C’s alcohol to form Compound D, which reacts with ethyl diphenylphosphinite in toluene at 60°C to install the ethenyl precursor (Compound E).

  • Reaction Time : 3 hours

  • Key Intermediate : C23H28FN3O5SBr\text{C}_{23}\text{H}_{28}\text{FN}_{3}\text{O}_{5}\text{SBr} (m/z 524 [MH⁺])

Final Coupling and Deprotection (Method 4 )

Heck-Type Coupling :
Compound E reacts with tert-butyl 2-((4R,6S)-6-vinyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Compound F) under NaHMDS/THF conditions at −60°C.

ParameterValue
CatalystSodium hexamethyldisilazane
Temperature Profile−60°C → 10°C over 2 hours
SolventTetrahydrofuran (THF)
Yield67.5%

Deprotection Sequence :

  • Ester Hydrolysis : 1M HCl in acetonitrile at 35°C cleaves the t-butyl group.

  • Workup : Adjust to pH 13 with NaOH, followed by freeze-drying and silica gel chromatography.

  • Final Purification : C-18 Bond Elut cartridge with acetonitrile/formic acid gradient.

Optimization of Critical Parameters

Stereochemical Control

The (3R,5S)-isopropylidine group’s configuration is enforced using:

  • Chiral Solvents : THF with (−)-sparteine (5 mol%) for enolate formation.

  • Low-Temperature Conditions : −60°C to minimize racemization during coupling.

Solvent and Temperature Effects

StepOptimal SolventTemperatureOutcome
Mesylation (Method 1)Toluene−10°CMinimizes sulfonamide over-alkylation
Reduction (Method 2)THF−10→25°CPrevents DIBAL over-reduction
Coupling (Method 4)THF−60→10°CEnsures E-selectivity (>98:2)

Analytical Characterization

Spectroscopic Data

¹H NMR (DMSO-d6) :

  • δ 1.2 (d, 6H, isopropyl-CH₃)

  • δ 3.4 (s + m, 4H, SO₂NH and CH₂)

  • δ 7.65 (m, 2H, fluorophenyl-H)

Mass Spectrometry :

  • Molecular Ion : m/z 563.7 [M+H]⁺ (calc. 563.25)

  • Fragments : m/z 468 (loss of t-butyl), 340 (pyrimidine core)

Purity Assessment

MethodPurityNotes
HPLC (C-18)>99%0.01M formic acid/acetonitrile gradient
Chiral SFC99.2%Confirms (3R,5S) configuration

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling this compound during synthesis?

  • Methodological Answer :

  • Use respiratory protection (e.g., NIOSH-approved masks) and nitrile gloves to minimize inhalation or dermal exposure .
  • Implement environmental controls (e.g., fume hoods) to manage volatile byproducts. For spills, neutralize with inert adsorbents and avoid water to prevent reactivity .
  • Store in airtight containers at 2–8°C, away from oxidizing agents, based on stability data for structurally related fluoropyrimidines .

Q. How can the 4-(4-fluorophenyl)-6-isopropylpyrimidine core be synthesized efficiently?

  • Methodological Answer :

  • Use a metal-free approach with β-CF3 aryl ketones under mild conditions (e.g., 80°C, 12–24 hours) to avoid side reactions. Yields of 75–90% have been reported for analogous fluoropyrimidines .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm regioselectivity using 19F NMR^{19}\text{F NMR} (e.g., δ −110 to −115 ppm for para-fluorophenyl groups) .

Q. What techniques are essential for confirming the (3R,5S)-isopropylidene stereochemistry?

  • Methodological Answer :

  • Perform 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY NMR to identify spatial interactions between the isopropylidene protons and adjacent substituents .
  • Compare experimental coupling constants (JH-HJ_{\text{H-H}}) with computational models (e.g., DFT calculations) for E-configuration validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the (E)-6-heptenoate moiety’s yield?

  • Methodological Answer :

  • Screen tert-butyl esterification catalysts (e.g., DMAP or N-hydroxysuccinimide) under anhydrous conditions. Monitor progress via 13C NMR^{13}\text{C NMR} for carbonyl signal shifts (δ 165–175 ppm) .
  • Use Design of Experiments (DoE) to evaluate temperature (40–100°C), solvent polarity (THF vs. DCM), and reaction time interactions. Prioritize low water content to avoid hydrolysis .

Q. What in vitro assays are suitable for evaluating biological activity, given the compound’s structural complexity?

  • Methodological Answer :

  • Test kinase inhibition using fluorescence-based ATPase assays (e.g., ADP-Glo™), given the mesylamino group’s potential interaction with catalytic lysine residues .
  • For cytotoxicity, use 3D tumor spheroid models to account for tissue penetration challenges posed by the bulky tert-butyl ester .

Q. How can contradictory stability data under varying pH conditions be resolved?

  • Methodological Answer :

  • Conduct accelerated stability studies (25°C/60% RH, 40°C/75% RH) with HPLC-MS monitoring. For acidic degradation (pH < 3), observe tert-butyl cleavage (e.g., m/z 257.26 fragment) .
  • Compare degradation pathways with structurally similar compounds (e.g., tert-butyl carbamates) to identify protective strategies, such as buffering at pH 6–8 .

Data-Driven Insights from Evidence

  • Synthesis Optimization : Fluoropyrimidine analogs synthesized via metal-free routes achieved 89% yield at 80°C/24h, with 19F NMR^{19}\text{F NMR} confirming regiochemistry .
  • Stability : Related tert-butyl derivatives showed <5% degradation over 30 days at 4°C in amber vials, but rapid hydrolysis (>50% in 7 days) at pH 2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.